molecular formula C9H9BrO3 B1590996 Methyl 3-bromo-5-methoxybenzoate CAS No. 56709-70-7

Methyl 3-bromo-5-methoxybenzoate

Cat. No. B1590996
CAS RN: 56709-70-7
M. Wt: 245.07 g/mol
InChI Key: RVXGLLDVLYTBGN-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-methoxybenzoate” is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H9BrO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-methoxybenzoate” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methoxybenzoate group .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-methoxybenzoate” has a molecular weight of 245.07 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 287.5±20.0 °C at 760 mmHg .

Scientific Research Applications

  • Intermediate in Pharmaceutical Synthesis : It is used as an intermediate in the synthesis of pharmaceutical compounds. For instance, in the synthesis of Bifendate intermediates, a compound with a similar structure, methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, was synthesized through a series of steps, including bromination, with a yield of about 37% (Bao Li-jiao, 2013).

  • Photosensitizer in Cancer Therapy : It has potential applications in photodynamic therapy for cancer treatment. A zinc phthalocyanine compound with a similar bromo-methoxybenzoate structure exhibited good fluorescence properties and high singlet oxygen quantum yield, making it a viable candidate for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

  • Catalyst in Chemical Synthesis : The compound is also used in the synthesis of other chemical compounds, such as the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which was achieved with an overall yield of 47% (Chen Bing-he, 2008). Additionally, derivatives like 2-bromo-3-methoxybenzoate have been used as substrates for palladium-catalyzed cross-coupling reactions (H. Shinohara, M. Sonoda, et al., 2014).

  • Natural Product Derivatives : Bromophenol derivatives from the red alga Rhodomela confervoides, which include structures similar to Methyl 3-bromo-5-methoxybenzoate, have been isolated and studied. These compounds exhibited inactive properties against several human cancer cell lines and microorganisms (Jielu Zhao, Xiao Fan, et al., 2004).

  • Antioxidant Activity : Some derivatives of Methyl 3-bromo-5-methoxybenzoate have been explored for their antioxidant activity. Isolated compounds from Rhodomela confervoides demonstrated potent activities as natural antioxidants, suggesting their potential in preventing oxidative deterioration of food (Ke-kai Li, Xiao‐Ming Li, et al., 2011).

Safety And Hazards

“Methyl 3-bromo-5-methoxybenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective equipment should be worn when handling this compound .

properties

IUPAC Name

methyl 3-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXGLLDVLYTBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575795
Record name Methyl 3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-methoxybenzoate

CAS RN

56709-70-7
Record name Methyl 3-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-bromo-5-hydroxybenzoate (O6.032; 2.52 g) was alkylated with methyl iodide and worked up analogously to the conditions of O5.043. 2.5 g of the title compound were obtained.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 ml round bottom flask fitted with overhead stirring was charged with 16.5 grams (55 mmole) of methyl 3-bromo-5-methoxy-4-aminobenzoate in 80 ml ethanol, 15 ml sulfuric acid and 20 ml acetic acid. The solution was chilled in an ice bath and 6.6 gms (95 mmole) of sodium nitrite in 30 ml water was added dropwise while maintaining the temperature below 10° C. After stirring an additional 25 minutes, 100 ml of 50% hypophosphoric acid was added and the mixture was stirred cold for 2 hours. The reaction mixture was diluted with 500 ml water, extracted with ether, and then evaporated under reduced pressure to give 13.5 grams of methyl 3-bromo-5-methoxybenzoate as a reddish oil.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DJ Czyzyk, M Valhondo, L Deiana… - European journal of …, 2019 - Elsevier
… PdCl 2 (dppf) (0.03eq), KOAc (2.9 eq) and bis(pinacolato)diboron (1.1 eq) were added to a solution of methyl 3-bromo-5-methoxybenzoate (1 eq) in dry dioxane (5.6 mL/mmol) under …
Number of citations: 8 www.sciencedirect.com
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
The degradation of the endocannabinoid 2-arachidonoylglycerol is mediated by the enzyme monoacylglycerol lipase (MAGL), thus generating arachidonic acid, the precursor of …
Number of citations: 0 www.sciencedirect.com
FA Khan, S Choudhury - 2010 - Wiley Online Library
An expeditious synthetic methodology leading to substituted meta‐halophenols and their corresponding methyl ether derivatives through acid‐mediated fragmentation of suitably …
JR Cannon, BW Metcalf - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… Inubushi and Amano3 prepared the diphenyl ether (8) by an Ullmann reaction between methyl 3-bromo-5-methoxybenzoate (9) and the potassium salt of methyl syringate (12). However…
Number of citations: 7 www.publish.csiro.au

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